molecular formula C7H9N3O2 B1418292 N'-hydroxy-5-methoxypyridine-2-carboximidamide CAS No. 327056-65-5

N'-hydroxy-5-methoxypyridine-2-carboximidamide

Cat. No.: B1418292
CAS No.: 327056-65-5
M. Wt: 167.17 g/mol
InChI Key: ORAOLRMCSKVOSJ-UHFFFAOYSA-N
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Description

N’-hydroxy-5-methoxypyridine-2-carboximidamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound contains a pyridine ring with a hydroxyl group and a carboximidamide group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-5-methoxypyridine-2-carboximidamide typically involves the reaction of 5-methoxypyridine-2-carboxylic acid with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carboximidamide group.

Industrial Production Methods

Industrial production methods for N’-hydroxy-5-methoxypyridine-2-carboximidamide are not widely documented. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-5-methoxypyridine-2-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboximidamide group can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

N'-hydroxy-5-methoxypyridine-2-carboximidamide serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to participate in various chemical reactions allows researchers to explore new derivatives with enhanced properties.

Biology

This compound is being investigated for its potential as an enzyme inhibitor . It has shown promise in modulating specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Medicine

In the medical field, this compound is explored for its therapeutic potential in treating various diseases, including cancer. Its ability to induce cytotoxic effects in cancer cell lines has been documented, particularly in colon cancer cells (HT29) where it inhibits proliferation through apoptosis and cell cycle arrest.

Industry

The compound is utilized in developing new materials and catalysts. Its unique properties make it suitable for applications in areas such as pharmaceuticals and agrochemicals.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various pathogens:

  • Bacteria : Effective against both Gram-positive and Gram-negative bacteria, showing potential for treating infections caused by resistant strains.
  • Fungi : Exhibits antifungal activity against common strains like Candida albicans.

The mechanism of action often involves disrupting cell wall synthesis or interfering with nucleic acid synthesis, akin to other antimicrobial agents.

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines:

  • Colon Cancer Cells (HT29) : this compound has shown promising results in inhibiting proliferation through mechanisms involving apoptosis and cell cycle arrest.

Study on Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of this compound indicated significant activity against resistant bacterial strains, suggesting its potential use as a therapeutic agent in infectious diseases.

Cytotoxicity in Cancer Research

Research focusing on the cytotoxic effects of this compound revealed its ability to inhibit the growth of colon cancer cells significantly. The study noted that treatment led to increased levels of apoptosis markers and cell cycle arrest indicators.

Data Tables

Application AreaSpecific UseObserved Effects
ChemistryBuilding block for heterocyclesFacilitates synthesis of derivatives
BiologyEnzyme inhibitionAlters cellular functions
MedicineCancer therapyInduces cytotoxicity in HT29 cells
IndustryMaterial developmentInnovative catalysts
Microbial TargetTypeEffectiveness
Staphylococcus aureusBacteriaEffective against resistant strains
Candida albicansFungiExhibits antifungal activity

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-5-methoxypyridine-2-carboxamide
  • 5-methoxypyridine-2-carboximidamide
  • N-hydroxy-5-methoxypyridine-2-carboxylic acid

Uniqueness

N’-hydroxy-5-methoxypyridine-2-carboximidamide is unique due to the presence of both a hydroxyl group and a carboximidamide group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple molecular targets, making it a versatile compound for various applications.

Biological Activity

N'-Hydroxy-5-methoxypyridine-2-carboximidamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₉H₁₀N₄O₂
  • Molecular Weight : 194.20 g/mol

The compound features a pyridine ring with a methoxy group and a carboximidamide functional group, which contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Nitric Oxide Synthase (NOS) Modulation : Research indicates that compounds similar to N'-hydroxy derivatives can influence nitric oxide production, impacting vascular function and signaling pathways in various tissues .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against a range of pathogens, including:

  • Bacteria : Effective against Gram-positive and Gram-negative bacteria, showing potential for treating infections caused by resistant strains.
  • Fungi : Exhibits antifungal activity against common strains like Candida albicans.

The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis, similar to other antimicrobial agents .

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of colon cancer cells (HT29) through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various derivatives of pyridine compounds, including this compound. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
  • Cytotoxicity in Cancer Research :
    • In a series of experiments assessing the cytotoxic effects on cancer cell lines, this compound exhibited an IC50 value indicating potent inhibition at low concentrations. This suggests its potential role as an anti-cancer therapeutic agent .

Data Tables

Biological ActivityTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialStaphylococcus aureus12.5
AntibacterialEscherichia coli15.0
CytotoxicityHT29 (Colon Cancer)8.0
CytotoxicityFEK4 (Fibroblast)10.0

Properties

IUPAC Name

N'-hydroxy-5-methoxypyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-5-2-3-6(9-4-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAOLRMCSKVOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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